

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Butyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyric acid*

Cat. No.: *B3428316*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber, is a key modulator of the host immune system. It functions primarily as a histone deacetylase (HDAC) inhibitor, leading to epigenetic changes that regulate gene expression in immune cells. [1][2] Butyrate's immunomodulatory properties include the promotion of anti-inflammatory responses, regulation of immune cell differentiation and function, and maintenance of immune homeostasis.[1][3] Consequently, there is significant interest in its therapeutic potential for inflammatory and autoimmune diseases.

Flow cytometry is an indispensable tool for dissecting the multifaceted effects of butyrate on various immune cell populations. This document provides detailed application notes and protocols for the analysis of immune cells treated with butyrate using flow cytometry, enabling researchers to investigate its impact on cell differentiation, activation, and function.

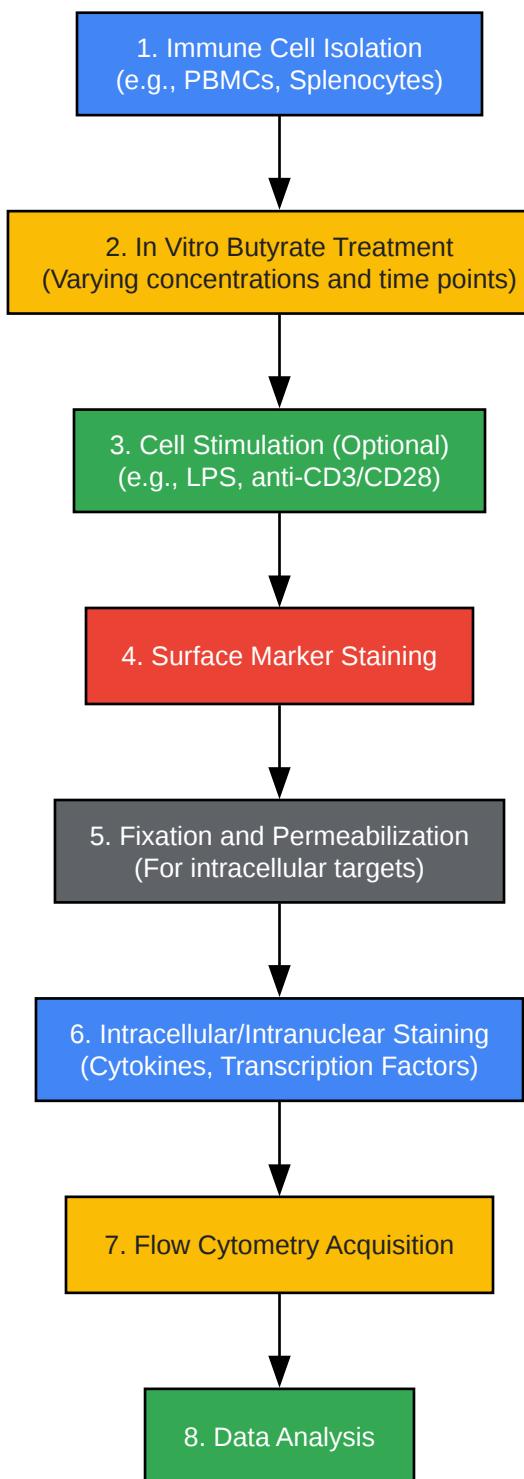
Key Immunomodulatory Effects of Butyrate

Butyrate exerts pleiotropic effects on the immune system:

- T Cells: Butyrate is known to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[2][4] It achieves this by enhancing histone H3

acetylation at the Foxp3 locus, a key transcription factor for Treg development.[4] Butyrate can also influence the balance of T helper (Th) cell subsets, often suppressing pro-inflammatory Th1 and Th17 cells while promoting anti-inflammatory phenotypes.[5][6] Furthermore, it can enhance the effector and memory functions of CD8+ T cells.[7]

- Macrophages: Butyrate influences macrophage polarization, generally promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and tissue-reparative M2 phenotype.[3][8] This is partly mediated through the inhibition of the NF-κB signaling pathway, a key driver of pro-inflammatory cytokine production.[1][2]
- Dendritic Cells (DCs): Butyrate can condition DCs to become more tolerogenic.[1][9] Butyrate-treated DCs often show reduced production of pro-inflammatory cytokines like IL-12 and an increased capacity to induce Tregs.[1][9]
- B Cells: Butyrate has been reported to modulate B cell antibody responses through its HDAC inhibitory effects, potentially inhibiting autoimmune responses.[1] It can also promote the expansion of IL-10-producing regulatory B cells (B10 cells).[10]


Signaling Pathways

Butyrate's immunomodulatory effects are mediated through several key signaling pathways. As an HDAC inhibitor, it alters gene expression, leading to changes in cell proliferation, differentiation, and apoptosis.[1] It also suppresses the activation of the NF-κB transcription factor, a central regulator of inflammation.[1][2] Additionally, butyrate can signal through G-protein-coupled receptors (GPCRs) such as GPR43 and GPR109a.[3][11]

Caption: Butyrate signaling pathways in immune cells.

Experimental Workflow

A general workflow for analyzing the effects of butyrate on immune cells using flow cytometry is outlined below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for flow cytometry analysis.

Protocols

Protocol 1: In Vitro Treatment of Human PBMCs with Butyrate

Objective: To assess the effect of butyrate on the frequency of T cell subsets and monocyte activation.

Materials:

- Ficoll-Paque PLUS
- Roswell Park Memorial Institute (RPMI) 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Sodium Butyrate (NaBu)
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin
- Brefeldin A
- Phosphate-Buffered Saline (PBS)
- FACS Tubes
- Fluorochrome-conjugated antibodies (see Table 1)
- Live/Dead stain
- Fixation/Permeabilization Buffer

Procedure:

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

- Cell Culture: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at a concentration of 1×10^6 cells/mL.
- Butyrate Treatment: Add sodium butyrate to the cell cultures at final concentrations ranging from 0.1 mM to 2 mM.^[6] Include an untreated control. Culture the cells for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
- Cell Stimulation (for intracellular cytokine staining): Four to six hours before harvesting, stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL).^[6]
- Harvesting and Staining:
 - Harvest the cells and wash with PBS.
 - Stain for viability using a Live/Dead stain according to the manufacturer's protocol.
 - Stain for surface markers (e.g., CD3, CD4, CD8, CD25, CD14, CD86) for 30 minutes at 4°C in the dark.
 - Wash the cells with PBS.
 - If performing intracellular staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.
 - Stain for intracellular markers (e.g., Foxp3, IFN-γ, IL-17A, IL-10) for 30 minutes at 4°C in the dark.
 - Wash the cells and resuspend in FACS buffer.
- Flow Cytometry: Acquire the samples on a flow cytometer.
- Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells to determine the percentages of different cell populations and their expression of activation markers and cytokines.

Protocol 2: Macrophage Polarization Assay

Objective: To evaluate the effect of butyrate on the polarization of macrophages to M1 or M2 phenotypes.

Materials:

- Human or murine monocytes (e.g., from PBMCs or bone marrow)
- Macrophage colony-stimulating factor (M-CSF) or Granulocyte-macrophage colony-stimulating factor (GM-CSF)
- Lipopolysaccharide (LPS)
- Interferon-gamma (IFN- γ)
- Interleukin-4 (IL-4)
- Interleukin-13 (IL-13)
- Sodium Butyrate (NaBu)
- Fluorochrome-conjugated antibodies (see Table 2)

Procedure:

- Macrophage Differentiation: Differentiate monocytes into macrophages by culturing them with M-CSF (for M2-like) or GM-CSF (for M1-like) for 5-7 days.
- Butyrate Treatment and Polarization:
 - For M1 polarization, pre-treat the differentiated macrophages with sodium butyrate (e.g., 1 mM) for 24 hours.^[8] Then, stimulate with LPS (100 ng/mL) and IFN- γ (20 ng/mL) for another 24 hours.^[8]
 - For M2 polarization, pre-treat the macrophages with sodium butyrate (e.g., 1 mM) for 24 hours. Then, stimulate with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for another 24 hours.^[8]
 - Include appropriate controls (unstimulated, stimulated without butyrate).

- Harvesting and Staining:
 - Gently scrape and harvest the adherent macrophages.
 - Perform surface staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers.^{[8][12]}
- Flow Cytometry and Data Analysis: Acquire and analyze the data to determine the percentage of M1 and M2 polarized macrophages.

Data Presentation

Table 1: Example Flow Cytometry Panel for T Cell Analysis

Marker	Fluorochrome	Cellular Target	Purpose
CD3	FITC	T cells	Lineage marker
CD4	PerCP-Cy5.5	Helper T cells	Lineage marker
CD8	APC	Cytotoxic T cells	Lineage marker
CD25	PE	Activated T cells, Tregs	Activation/Treg marker
Foxp3	Alexa Fluor 647	Regulatory T cells	Treg transcription factor
IFN-γ	PE-Cy7	Th1 cells	Pro-inflammatory cytokine
IL-17A	BV421	Th17 cells	Pro-inflammatory cytokine
IL-10	BV605	Regulatory cells	Anti-inflammatory cytokine

Table 2: Example Flow Cytometry Panel for Macrophage Polarization

Marker	Fluorochrome	Cellular Target	Purpose
CD11b	FITC	Myeloid cells	Lineage marker
F4/80 (murine)	APC	Macrophages	Lineage marker
CD14 (human)	PerCP-Cy5.5	Monocytes/Macrophages	Lineage marker
CD86	PE	M1 Macrophages	M1 activation marker
CD80	PE-Cy7	M1 Macrophages	M1 activation marker
CD206	Alexa Fluor 647	M2 Macrophages	M2 marker (Mannose Receptor)
CD163	BV421	M2 Macrophages	M2 marker

Table 3: Summary of Expected Quantitative Changes with Butyrate Treatment

Immune Cell Subset	Marker/Parameter	Expected Change with Butyrate	Reference
Regulatory T cells (Tregs)	% of CD4+ T cells	Increase	[2][4][6]
Foxp3 MFI	Increase	[2]	
Th1 cells	% of CD4+ T cells expressing IFN- γ	Decrease	[1][11]
Th17 cells	% of CD4+ T cells expressing IL-17A	Decrease	[11][13]
M1 Macrophages	% of CD86+ cells (LPS-stimulated)	Decrease	
TNF- α production	Decrease	[8]	
M2 Macrophages	% of CD206+ cells (IL-4 stimulated)	Increase	[12]
IL-10 production	Increase	[1]	
CD8+ T cells	IFN- γ and Granzyme B expression	Increase	[14][15]
Proliferation	Decrease	[7]	
Apoptosis	Increase	[16]	
Dendritic Cells	IL-12 secretion	Decrease	[1]
IL-10 secretion	Increase	[1]	

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers investigating the immunomodulatory effects of butyrate. By employing flow cytometry, it is possible to delineate the intricate mechanisms by which this microbial metabolite influences immune cell fate and function. These insights are critical for the development of novel

therapeutic strategies targeting the gut microbiome and its metabolites for the treatment of a wide range of immune-mediated diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. articles.mercola.com [articles.mercola.com]
- 3. mdpi.com [mdpi.com]
- 4. Gut Microbiota-Butyrate-PPARy Axis Modulates Adipose Regulatory T Cell Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Microbial Metabolite Butyrate Induces Expression of Th1-Associated Factors in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity [frontiersin.org]
- 8. Butyric Acid Ameliorates Myocardial Fibrosis by Regulating M1/M2 Polarization of Macrophages and Promoting Recovery of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Butyrate Conditions Human Dendritic Cells to Prime Type 1 Regulatory T Cells via both Histone Deacetylase Inhibition and G Protein-Coupled Receptor 109A Signaling [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Butyrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3428316#flow-cytometry-analysis-of-immune-cells-treated-with-butyrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com